molecular formula C13H13NO2 B102872 Ethyl 2-methylquinoline-3-carboxylate CAS No. 15785-08-7

Ethyl 2-methylquinoline-3-carboxylate

Cat. No.: B102872
CAS No.: 15785-08-7
M. Wt: 215.25 g/mol
InChI Key: DUBPJEDOCJXVKG-UHFFFAOYSA-N
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Description

Ethyl 2-methylquinoline-3-carboxylate is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Ethyl 2-methylquinoline-3-carboxylate has been reported to have effects on cellular processes. For instance, it has been studied in the context of ischemia and reperfusion induced myocardial injury . It is reported to be a specific inhibitor of GCN-5, a histone acetyltransferase . This inhibition enhances the activity of PGC-1 alpha, a transcriptional coactivator, thereby influencing mitochondrial function and oxidative metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a specific inhibitor of GCN-5 . GCN-5 mediates the acetylation of PGC-1 alpha, a process that this compound inhibits . This inhibition enhances PGC-1 alpha activity, which in turn influences mitochondrial function and oxidative metabolism .

Temporal Effects in Laboratory Settings

It has been reported that the compound can influence the activity of PGC-1 alpha during ischemia and reperfusion induced myocardial injury .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a dose-dependent effect on the level of creatine kinase, a marker of myocardial injury, during ischemia and reperfusion .

Metabolic Pathways

Its role as a GCN-5 inhibitor suggests that it may influence pathways related to histone acetylation and transcriptional regulation .

Subcellular Localization

Given its role as a GCN-5 inhibitor, it may be localized to the nucleus where GCN-5 is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methylquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of isatoic anhydride with ethyl acetoacetate . This reaction typically requires a catalyst and specific reaction conditions to yield the desired product. Another method involves the Friedländer synthesis, where aniline derivatives react with β-ketoesters under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of transition metal catalysts, ionic liquids, or microwave-assisted synthesis to enhance reaction efficiency and yield . Green chemistry principles are also applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 2-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBPJEDOCJXVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349443
Record name Ethyl 2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15785-08-7
Record name Ethyl 2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylquinoline-3-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 140 g of dimethylformamide (1.92 mole ) in 500 mL of methylene chloride is mechanically stirred under a condenser/scrubber in an ice bath while 295 g of POCl3 (1.92 mol) is added dropwise over a 40 minute period. The reaction is stirred for a further 3 hour period, during which time the bath temperature is allowed to warm to room temperature. The reaction is then diluted with 2 L of methylene chloride, cooled in an ice bath, and treated dropwise with 394 g of ethyl β-anilinocrotonate (1.92 mol) over a 1 hour period. After stirring at room temperature for 26 hours, the reaction is heated at reflux temperature for 48 hours, cooled in an ice bath, quenched with 500 mL ice water, and treated portionwise with concentrated NH4OH to pH 6. The phases are separated and the organic phase is concentrated in vacuo to give a solid residue which is redissolved in 1.5 L ethyl acetate, filtered, and the filtrate saturated with gaseous hydrogen chloride. The resultant solid precipitate is filtered off, washed thoroughly with ethyl acetate, dissolved in water and basified with concentrated NH4OH. The basic aqueous mixture is extracted with 1:1 hexanes-ethyl acetate; the organic phase is concentrated in vacuo to afford 240 g of the title product, mp 70°-72° C.
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
295 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
394 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ethyl 2-methylquinoline-3-carboxylate interact with its target and what are the downstream effects?

A: this compound acts as a specific inhibitor of the enzyme general control nonderepressible 5 (GCN-5) []. GCN-5 is a histone acetyltransferase that regulates gene expression by acetylating histone proteins. One of its targets is the transcriptional coactivator peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in mitochondrial biogenesis and function.

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